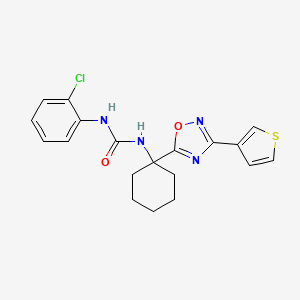

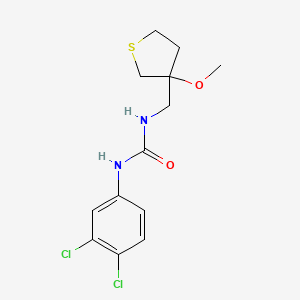

![molecular formula C9H10N2O2 B2731919 methyl 1H,8aH-imidazo[1,2-a]pyridine-2-carboxylate CAS No. 1823187-98-9](/img/structure/B2731919.png)

methyl 1H,8aH-imidazo[1,2-a]pyridine-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 1H,8aH-imidazo[1,2-a]pyridine-2-carboxylate is a chemical compound with the CAS Number: 1823187-98-9 and a molecular weight of 178.19 . It has a linear formula of C9H10N2O2 .

Synthesis Analysis

Imidazo[1,2-a]pyridine derivatives have excellent potential for chelation with transition metal ions . Two new imidazo[1,2-a]pyridine-8-carboxylates were synthesized and characterized by 1H NMR, 13C NMR, HRMS, and single crystal-XRD techniques .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C9H10N2O2 . The molecular weight of this compound is 178.19 .Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives have shown to exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . The reaction between 2-chloropyridines and 2H-azirines provides imidazo[1,2-a]pyridines .Physical and Chemical Properties Analysis

This compound is a solid compound .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Methyl 1H,8aH-imidazo[1,2-a]pyridine-2-carboxylate serves as a versatile building block in organic synthesis. For example, it has been used in "water-mediated" hydroamination and silver-catalyzed aminooxygenation processes to synthesize imidazo[1,2-a]pyridines and related compounds (Darapaneni Chandra Mohan, Sadu Nageswara Rao, & S. Adimurthy, 2013). This demonstrates its utility in creating complex heterocyclic compounds that are significant in pharmaceutical research.

Role in Medicinal Chemistry

Imidazo[1,2-a]pyridine-based compounds, including derivatives of this compound, are clinically important for treating heart and circulatory failures. They have also shown promise as potential acetylcholinesterase (AChE) inhibitors, with specific derivatives displaying significant inhibitory effects (Huey Chong Kwong et al., 2019). Such inhibitors are crucial for developing treatments for diseases like Alzheimer's.

Pharmaceutical Developments

The structural motif of imidazo[1,2-a]pyridine has been exploited in the design of novel therapeutic agents due to its broad range of biological activities. It has been incorporated into anticancer, antimycobacterial, antileishmanial, and anticonvulsant agents, among others (A. Deep et al., 2016). This highlights the compound's versatility and importance in drug development and discovery.

Chemical Synthesis Innovations

Innovative methods for the synthesis of imidazo[1,2-a]pyridines using this compound involve carbene transformations or C-H functionalizations. These methods aim to enhance atom economy and enrich the functional group diversity of the products, showcasing the compound's role in advancing green chemistry practices (Yue Yu, Zheng Su, & H. Cao, 2018).

Safety and Hazards

Orientations Futures

Imidazo[1,2-a]pyridine derivatives, including methyl 1H,8aH-imidazo[1,2-a]pyridine-2-carboxylate, have been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB), indicating their potential in the development of new TB drugs .

Propriétés

IUPAC Name |

methyl 1,8a-dihydroimidazo[1,2-a]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-13-9(12)7-6-11-5-3-2-4-8(11)10-7/h2-6,8,10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAZALAMPWNSIDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN2C=CC=CC2N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Chlorophenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2731836.png)

![N-(furan-2-ylmethyl)-4-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2731837.png)

![1-(2,6-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2731841.png)

![N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide](/img/structure/B2731844.png)

![Methyl 4-(2-(2-(dimethylamino)ethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2731849.png)

![8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-nonylpurine-2,6-dione](/img/structure/B2731851.png)

![N-(2,5-dimethylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2731852.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2731853.png)

![7-(2-methoxyphenyl)-3-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2731858.png)